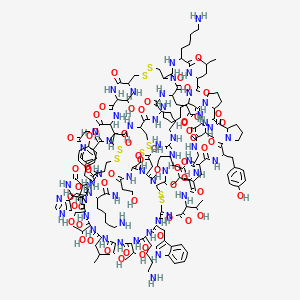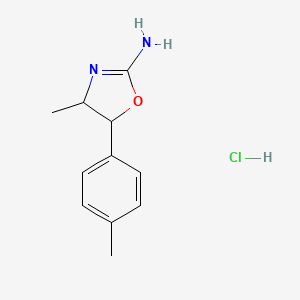
Obtustatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Highly potent integrin α1β1 inhibitor (IC50 = 0.8 nM for α1β1 binding to type IV collagen). Selective for α1β1 over α2β1, αIIbβ3, αvβ3, α4β1, α5β6, α9β1 and α4β7. Inhibits FGF2-stimulated angiogenesis in the chicken chorioallantoic model. Displays antitumor efficacy in a synergistic mouse model of Lewis lung carcinoma; blocks human melanoma growth in nude mice.
Applications De Recherche Scientifique
Angiostatic Activity in Melanoma Treatment :
- Obtustatin has shown promising results as a therapeutic compound in the treatment of melanoma due to its ability to inhibit angiogenesis, a crucial process in tumor growth and progression. This effect is attributed to its role as a specific inhibitor of the α1β1 integrin expressed on endothelial cells, which leads to the blocking of microvascular endothelial cell proliferation and induction of apoptosis in these cells (Brown et al., 2008).
Selective Inhibition of α1β1 Integrin :
- Obtustatin is identified as a potent and selective inhibitor of the α1β1 integrin, a feature that differentiates it from other integrins. This specificity is linked to its unique structure, containing only 41 amino acids with a KTS active site loop rather than the common RGD sequence found in other disintegrins. This selective inhibition is crucial in reducing tumor development and inhibiting angiogenesis in vivo (Marcinkiewicz et al., 2003).
Structural and Molecular Dynamics :
- Research focusing on the structural and dynamical properties of obtustatin reveals insights into its interaction with integrins. Studies using NMR and molecular dynamics simulations have helped understand how obtustatin's integrin-binding loop and C-terminal tail exhibit concerted motions, contributing to its functional activity and selectivity (Monleón et al., 2003).
Antitumor Efficacy in Sarcoma Models :
- Obtustatin has demonstrated significant oncostatic effects in sarcoma-bearing mice models. It specifically inhibits the binding of the α1β1 integrin to collagen IV, leading to reduced tumor growth. This finding is crucial for exploring obtustatin's potential in cancer treatment, particularly in tumors with high levels of vascularization (Ghazaryan et al., 2019).
Comparison with Other Disintegrins :
- Obtustatin's properties have been compared with other disintegrins like Lebestatin. These comparisons have helped in understanding the structural determinants that contribute to obtustatin's specificity and efficacy. Differences in amino acid sequences and structural features between obtustatin and other disintegrins offer insights into their varying biological activities (Daidone et al., 2013).
Propriétés
Nom du produit |
Obtustatin |
|---|---|
Formule moléculaire |
C184H284N52O57S8 |
Poids moléculaire |
4393.07 |
Nom IUPAC |
2-[27-amino-1a,35,41,68-tetrakis(4-aminobutyl)-23a-(3-amino-3-oxopropyl)-26a-(3-carbamimidamidopropyl)-12a-[2-[[1-[[1-[2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-21,24,56,59,71,80,95-heptakis(1-hydroxyethyl)-4a,74,83-tris(hydroxymethyl)-89-[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-65-(1H-indol-3-ylmethyl)-50-methyl-38,77-bis(2-methylpropyl)-2a,5a,7a,8,10a,11,17,20,22a,23,25a,26,28a,33,36,39,42,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-pentatriacontaoxo-3,4,14a,15a,18a,19a,29,30-octathia-a,3a,6a,7,8a,10,11a,16,19,21a,22,24a,25,27a,34,37,40,43,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-pentatriacontazahexacyclo[60.44.10.86,32.49,92.012,16.043,47]octacosahectan-9a-yl]acetic acid |
InChI |
InChI=1S/C184H284N52O57S8/c1-86(2)60-112-154(264)207-111(35-20-24-54-188)181(291)235-58-28-39-132(235)171(281)201-89(7)147(257)196-71-136(251)226-142(92(10)242)179(289)232-145(95(13)245)178(288)224-127-82-300-301-84-129(183(293)236-59-29-40-133(236)173(283)214-113(61-87(3)4)155(265)215-119(64-98-43-47-102(248)48-44-98)182(292)234-57-27-37-130(234)170(280)199-73-139(255)256)225-159(269)118(67-138(253)254)213-166(276)125-80-297-296-79-124-165(275)205-109(36-25-55-194-184(191)192)150(260)206-110(49-50-134(190)249)152(262)219-123(164(274)204-107(151(261)208-112)33-18-22-52-186)78-295-294-77-104(189)148(258)227-146(96(14)246)180(290)231-141(91(9)241)175(285)198-72-137(252)233-56-26-38-131(233)172(282)223-126(168(278)222-124)81-298-299-83-128(169(279)228-140(90(8)240)174(284)197-70-135(250)202-106(32-17-21-51-185)149(259)216-120(74-237)163(273)221-125)220-156(266)115(63-97-41-45-101(247)46-42-97)210-158(268)117(66-100-69-193-85-200-100)212-162(272)122(76-239)218-177(287)144(94(12)244)230-160(270)114(62-88(5)6)209-161(271)121(75-238)217-176(286)143(93(11)243)229-153(263)108(34-19-23-53-187)203-157(267)116(211-167(127)277)65-99-68-195-105-31-16-15-30-103(99)105/h15-16,30-31,41-48,68-69,85-96,104,106-133,140-146,195,237-248H,17-29,32-40,49-67,70-84,185-189H2,1-14H3,(H2,190,249)(H,193,200)(H,196,257)(H,197,284)(H,198,285)(H,199,280)(H,201,281)(H,202,250)(H,203,267)(H,204,274)(H,205,275)(H,206,260)(H,207,264)(H,208,261)(H,209,271)(H,210,268)(H,211,277)(H,212,272)(H,213,276)(H,214,283)(H,215,265)(H,216,259)(H,217,286)(H,218,287)(H,219,262)(H,220,266)(H,221,273)(H,222,278)(H,223,282)(H,224,288)(H,225,269)(H,226,251)(H,227,258)(H,228,279)(H,229,263)(H,230,270)(H,231,290)(H,232,289)(H,253,254)(H,255,256)(H4,191,192,194) |
SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)CCCCN)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6=CNC7=CC=CC=C76)CCCCN)C(C)O)CO)CC(C)C)C(C)O)CO)CC8=CNC=N8)CC9=CC=C(C=C9)O)C(=O)N4)C(C)O)C(C)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CCCCN)CC(C)C)CCCCN)CCC(=O)N)CCCNC(=N)N)CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N1CCCC1C(=O)NCC(=O)O)C(C)O)C(C)O |
Apparence |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Thr-Thr-Gly-Pro-Cys6-Cys7-Arg-Gln-Cys10-Lys-Leu-Lys-Pro-Ala-Gly-Thr-Thr-Cys19-Trp-Lys-Thr-Ser-Leu-Thr-Ser-His-Tyr-Cys29-Thr-Gly-Lys-Ser-Cys34-Asp-Cys36-Pro-Leu-Tyr-Pro-Gly-OHDisulfide bonds: Cys1-Cys10, Cys6-Cys29, Cys7-Cys34 and Cys19-Cys36Length (aa): 41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




